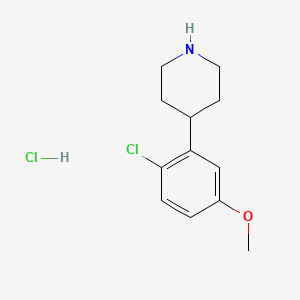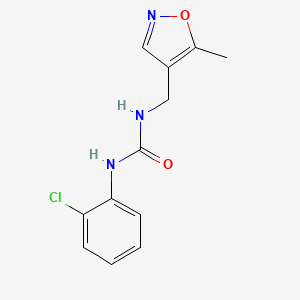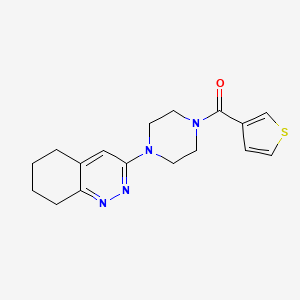
(4-(5,6,7,8-Tetrahydrocinnolin-3-yl)piperazin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography or NMR spectroscopy can be used.Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could involve redox reactions , substitution reactions, or other types of chemical reactions.Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D3 receptor . The D3 receptor is a protein that is primarily expressed in the brain and plays a crucial role in the nervous system’s function. It is involved in a variety of physiological processes, including mood regulation, reward, and addiction .
Mode of Action
The compound acts as a ligand for the D3 receptor, binding to it with high selectivity . This binding can influence the receptor’s function, potentially altering the signaling pathways it is involved in .
Biochemical Pathways
The interaction of the compound with the D3 receptor can affect the dopaminergic signaling pathway . This pathway is involved in transmitting signals in the brain that are associated with reward and pleasure. Alterations in this pathway can have significant effects on behavior and mood .
Pharmacokinetics
Solubility can impact a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The binding of the compound to the D3 receptor and the subsequent alterations in the dopaminergic signaling pathway can result in changes in mood and behavior . The specific molecular and cellular effects would depend on a variety of factors, including the exact nature of the compound-receptor interaction and the physiological context in which it occurs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can impact the compound’s stability and its ability to interact with its target. Additionally, the physiological environment within the body can also influence the compound’s action. For example, variations in metabolism can affect the compound’s bioavailability .
Properties
IUPAC Name |
[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c22-17(14-5-10-23-12-14)21-8-6-20(7-9-21)16-11-13-3-1-2-4-15(13)18-19-16/h5,10-12H,1-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRQEJLZLHAROY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
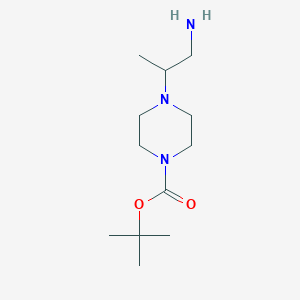
![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-2-phenylacetamide](/img/structure/B2884079.png)
![4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2884081.png)
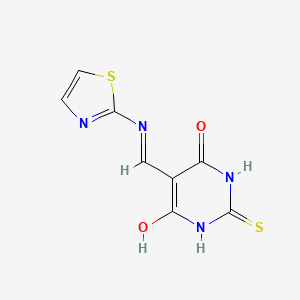


![3-Benzyl-2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-6-morpholin-4-ylquinazolin-4-one](/img/structure/B2884089.png)
![3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2884090.png)

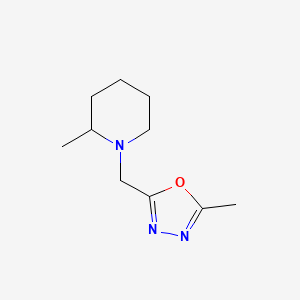

![N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2884096.png)
